

Toxicological Profile of 2-Ethylpentanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylpentanoic acid**

Cat. No.: **B114232**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpentanoic acid (2-EPA), a branched-chain carboxylic acid, is recognized as a metabolite of the widely used pharmaceutical and industrial compound, valproic acid.^[1] Its structural similarity to valproic acid necessitates a thorough understanding of its toxicological profile, particularly for applications in drug development and chemical safety assessment. This technical guide provides a comprehensive overview of the known toxicological properties of **2-Ethylpentanoic acid**, consolidating data on acute and chronic toxicity, genotoxicity, and developmental effects. Detailed experimental methodologies are provided for key studies, and relevant signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	20225-24-5	[2] [3]
Molecular Formula	C7H14O2	[2] [3]
Molecular Weight	130.18 g/mol	[2] [3]
Synonyms	2-Ethylvaleric acid, α -Ethylvaleric acid	[1] [2]

Toxicological Data

A summary of the key quantitative toxicological data for **2-Ethylpentanoic acid** is presented below.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	>2000 mg/kg bw	[4]
LD50	Guinea Pig	Oral	800 - 1600 mg/kg bw	[4]
LD50	Rat	Dermal	>2000 mg/kg bw	[4]
LD50	Rabbit	Dermal	1260 mg/kg bw	[4]
LC50	Rat, Guinea Pig	Inhalation	>2356 mg/m ³ (6 hours)	[4]

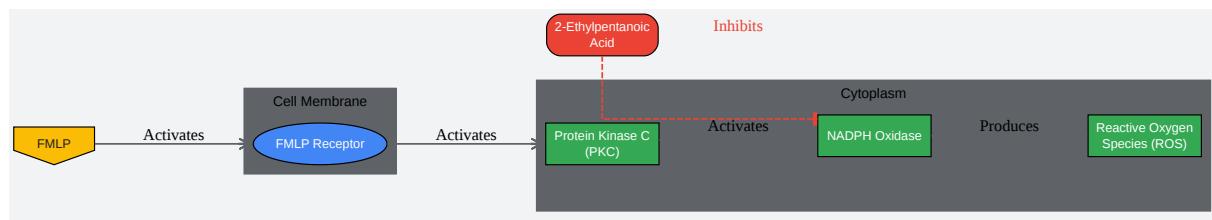
Table 2: Repeated Dose and Developmental Toxicity

Study Type	Species	Route	NOAEL/LOAEL	Effects Observed	Reference
90-day dietary	Mouse	Oral	LOAEL: 1040 mg/kg bw/day	Reduced body weight	[4]
90-day dietary	Mouse	Oral	LOEL: 885 mg/kg bw/day	Increased relative liver weight, hepatocyte hypertrophy, kidney effects, forestomach lesions	[4]
Developmental	Rat (Wistar)	Drinking Water	LOAEL: 100 mg/kg bw/day	Skeletal variations in fetuses	[4]
Developmental	Rabbit	Oral Gavage	-	Maternal toxicity at 125 and 250 mg/kg bw/day; no developmental effects reported.	[4]

Genotoxicity

The genotoxic potential of **2-Ethylpentanoic acid** has been investigated in *in vivo* studies. An *in vivo* micronucleus test in mice did not show evidence of genotoxicity.^[4] While some *in vitro* studies on mammalian cells have suggested a potential for genotoxicity, the overall evidence from available studies is not sufficient to classify **2-Ethylpentanoic acid** as a genotoxic substance.^[4]

Developmental and Reproductive Toxicity


2-Ethylpentanoic acid is classified as a Category 3 reproductive toxin, with the risk phrase "Possible risk of harm to the unborn child".^[4] Developmental toxicity has been observed in rats, with skeletal variations noted in fetuses at a Lowest Observed Adverse Effect Level (LOAEL) of 100 mg/kg bw/day, in the absence of maternal toxicity.^[4] In rabbits, maternal toxicity was observed at doses of 125 and 250 mg/kg bw/day, but no developmental effects were reported in the fetuses.^[4]

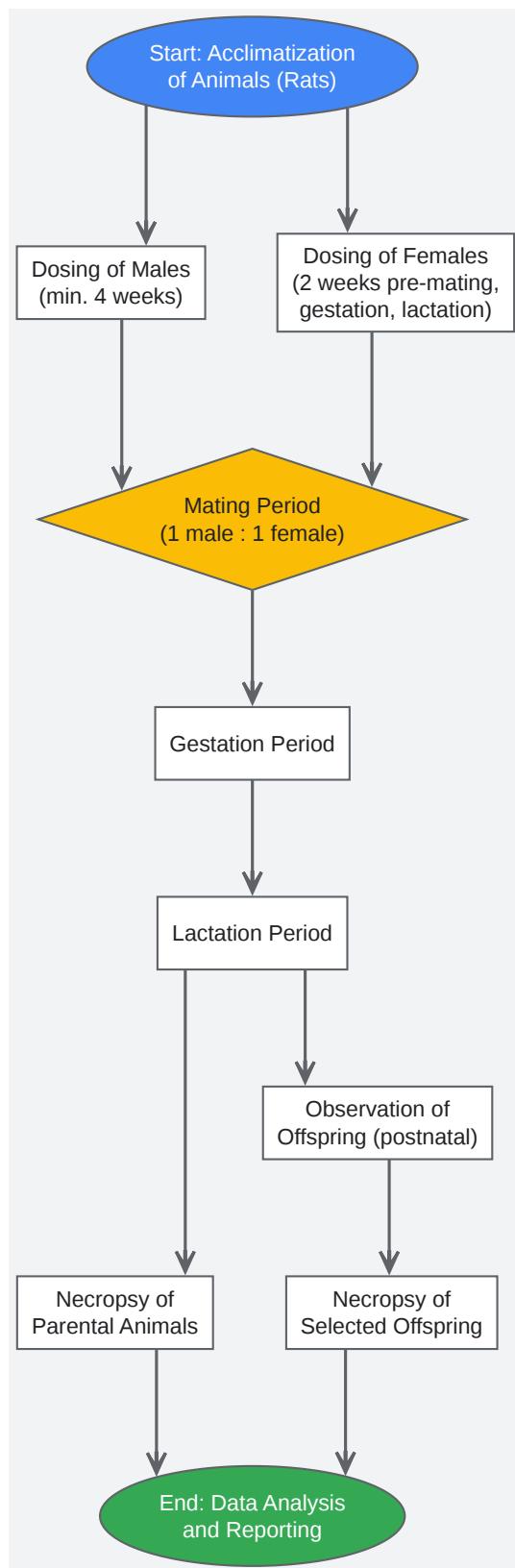
Mechanism of Action and Signaling Pathways

The toxicological effects of **2-Ethylpentanoic acid** are believed to be linked to its influence on cellular signaling pathways, particularly those involving Protein Kinase C (PKC) and the generation of Reactive Oxygen Species (ROS).

Involvement of Protein Kinase C and Reactive Oxygen Species

In vitro studies have shown that **2-Ethylpentanoic acid** can inhibit the formyl-methionyl-leucyl-phenylalanine (FMLP)-induced respiratory burst in human polymorphonuclear leukocytes in a dose-dependent manner.^[5] This inhibition extends to the oxidative burst stimulated by PKC activators, suggesting an interaction with the PKC signaling cascade.^[5] The proposed mechanism involves an action downstream of PKC activation, leading to a reduction in ROS production.^[5]

[Click to download full resolution via product page](#)


Figure 1: Proposed mechanism of 2-EPA's effect on ROS production.

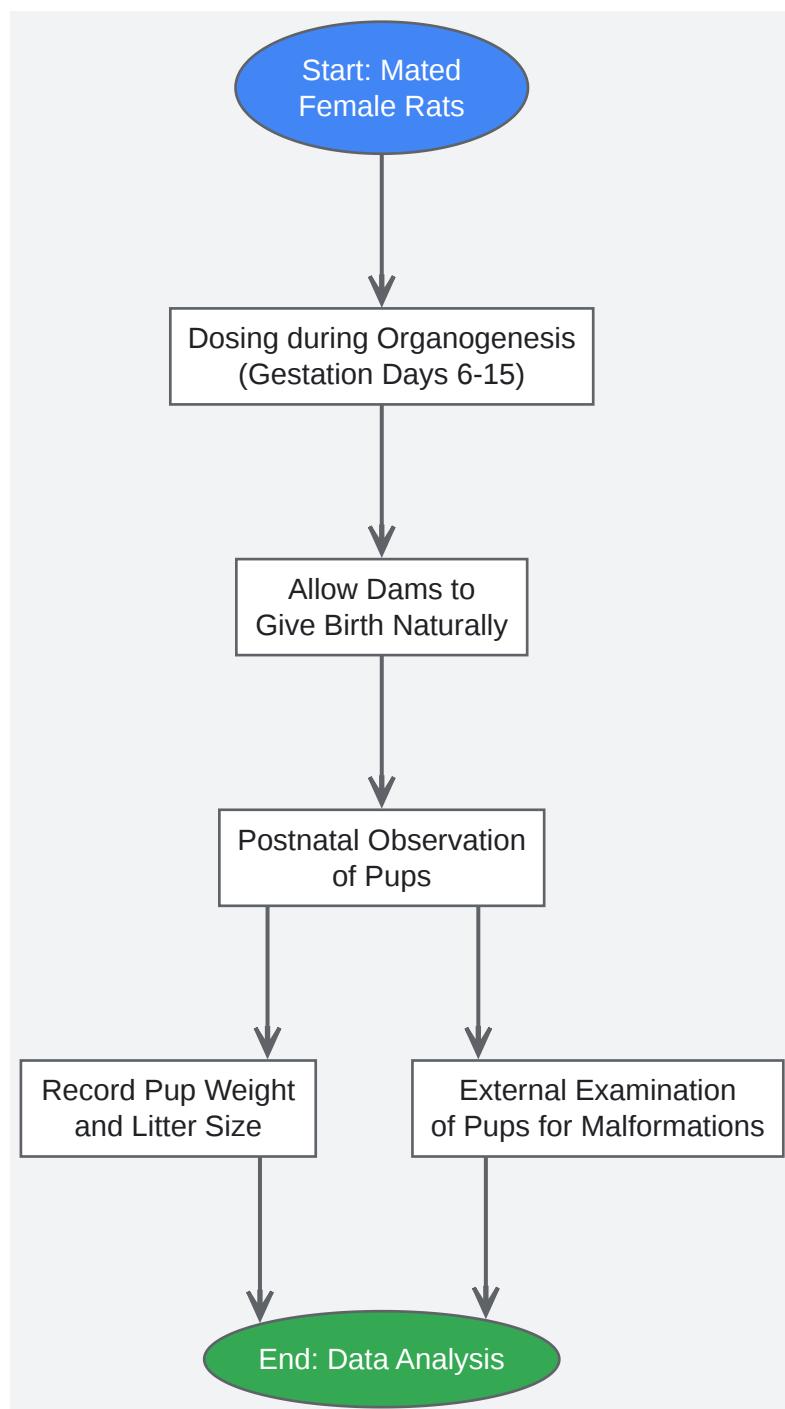
Experimental Protocols

Detailed methodologies for key toxicological assessments of **2-Ethylpentanoic acid** are outlined below.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)

This study design is employed to evaluate the general toxicity of a substance after repeated administration and to screen for potential effects on reproduction and development.

[Click to download full resolution via product page](#)


Figure 2: Workflow for an OECD 422 study.

Methodology:

- Test Species: Wistar rats.
- Administration: Typically via oral gavage or in drinking water.
- Dosage: At least three dose levels and a control group.
- Duration: Males are dosed for a minimum of four weeks, covering the period of spermatogenesis. Females are dosed for two weeks prior to mating, throughout gestation, and lactation.
- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food and water consumption, estrous cycles, mating performance, fertility, gestation length, and parturition. Gross necropsy and histopathology of reproductive and target organs.
 - Offspring: Viability, clinical signs, body weight, and developmental landmarks. External examination for abnormalities.

Chernoff/Kavlock Developmental Toxicity Screening Assay

This *in vivo* assay is designed to rapidly assess the potential of a chemical to induce developmental toxicity.

[Click to download full resolution via product page](#)

Figure 3: Chernoff/Kavlock assay workflow.

Methodology:

- Test Species: Pregnant Sprague-Dawley rats or CD-1 mice.[6]

- Administration: Typically by oral gavage.[6]
- Dosage: A range of doses is tested to identify a dose that induces some maternal toxicity.
- Dosing Period: During the critical period of organogenesis.[6]
- Endpoints Evaluated: The dams are allowed to deliver, and the offspring are examined postnatally for effects on survival, growth, and the presence of external malformations.[6]

Conclusion

The toxicological profile of **2-Ethylpentanoic acid** indicates a substance with low to moderate acute toxicity. The primary concerns are its potential for reproductive and developmental toxicity, as evidenced by its classification and findings in animal studies. The mechanism of toxicity appears to involve the modulation of intracellular signaling pathways, specifically the inhibition of PKC-mediated ROS production. Further research is warranted to fully elucidate the toxicogenomic and detailed molecular mechanisms underlying its effects, which will be crucial for accurate risk assessment and the development of safer alternatives in pharmaceutical and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. Mitochondrial Toxic Effects of Antiepileptic Drug Valproic Acid on Mouse Kidney Stem Cells [mdpi.com]
- 5. The Chernoff-Kavlock assay: its validation and application in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]
- To cite this document: BenchChem. [Toxicological Profile of 2-Ethylpentanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114232#toxicological-profile-of-2-ethylpentanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com